molecular formula C11H19N3 B8494012 N4,N4-Dipropylpyridine-2,4-diamine

N4,N4-Dipropylpyridine-2,4-diamine

Cat. No.: B8494012
M. Wt: 193.29 g/mol
InChI Key: XQCPJLWVYPDPHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Structure: N4,N4-Dipropylpyridine-2,4-diamine is a pyridine derivative featuring two propyl groups attached to the N4 position and amine groups at the 2- and 4-positions of the aromatic ring. Molecular Formula: C₁₁H₁₉N₃ Molecular Weight: 193.29 g/mol (calculated). CAS Number: 69008-70-4 . Properties: Limited data are available on its physical properties (e.g., solubility, melting point). Potential Applications: Structural analogs suggest possible roles in organic electronics or catalysis, but direct evidence for its applications is absent in the reviewed literature.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

4-N,4-N-dipropylpyridine-2,4-diamine

InChI

InChI=1S/C11H19N3/c1-3-7-14(8-4-2)10-5-6-13-11(12)9-10/h5-6,9H,3-4,7-8H2,1-2H3,(H2,12,13)

InChI Key

XQCPJLWVYPDPHE-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=CC(=NC=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of Pyridine- and Pyrimidine-Based Diamines

Compound Name Structure Molecular Formula Molecular Weight Solubility Key Applications Safety Profile
N4,N4-Dipropylpyridine-2,4-diamine Pyridine with N4,N4-dipropyl groups C₁₁H₁₉N₃ 193.29 Not specified Hypothesized: Organic electronics Limited data; general caution advised
N4,N4-Dimethylpyridine-2,4-diamine Pyridine with N4,N4-dimethyl groups C₇H₁₁N₃ 137.18 Store at RT* Research use only Not for human use
4-(Dimethylamino)pyridine (DMAP) Pyridine with C4-dimethylamino group C₇H₁₀N₂ 122.17 Soluble in organics Catalyst in synthesis Acute toxicity, skin/eye irritant
N4-Cyclopropylpyrimidine-2,4-diamine Pyrimidine with cyclopropyl group C₇H₁₀N₄ 150.18 Not specified Not specified No data available
N~2~-[3-(Dimethylamino)propyl]-5-nitropyrimidine-2,4-diamine Nitro-substituted pyrimidine C₁₅H₂₇N₇O₂ 337.42 Not specified Not specified No data available

*RT: Room temperature.

Structural and Functional Differences

  • DMAP lacks diamine functionality but is widely used as a nucleophilic catalyst due to its electron-donating dimethylamino group .
  • Electronic Properties :

    • Pyrimidine derivatives (e.g., N4-Cyclopropylpyrimidine-2,4-diamine) exhibit distinct electronic profiles due to the six-membered ring with two nitrogen atoms, contrasting with pyridine-based compounds .

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